Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-
CAS No.: 950060-73-8
Cat. No.: VC4952442
Molecular Formula: C14H11ClN2
Molecular Weight: 242.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950060-73-8 |
|---|---|
| Molecular Formula | C14H11ClN2 |
| Molecular Weight | 242.71 |
| IUPAC Name | 4-[(2-chlorophenyl)methylamino]benzonitrile |
| Standard InChI | InChI=1S/C14H11ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2 |
| Standard InChI Key | DATQDMJWMDOLMU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[(2-chlorophenyl)methylamino]benzonitrile, reflects its bifunctional aromatic system. The core structure consists of:
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A benzonitrile moiety (C₆H₄CN) at the para position.
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A 2-chlorobenzyl group (C₆H₃Cl-CH₂) linked via an amine bridge.
The planar aromatic systems are connected by a flexible methylamino chain, enabling conformational adaptability. This structural hybrid merges electron-withdrawing (cyano, chloro) and electron-donating (amine) groups, creating a polarized electronic profile conducive to intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂ | |
| Molecular Weight | 242.71 g/mol | |
| IUPAC Name | 4-[(2-chlorophenyl)methylamino]benzonitrile | |
| SMILES | C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl | |
| InChIKey | DATQDMJWMDOLMU-UHFFFAOYSA-N | |
| Solubility | Soluble in organic solvents |
Synthesis and Mechanistic Pathways
Synthetic Strategies
While no explicit protocols for this compound are documented, analogous benzonitrile derivatives are typically synthesized via:
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Nucleophilic Substitution: Reaction of 4-aminobenzonitrile with 2-chlorobenzyl halides (e.g., chloride or bromide) in the presence of a base like potassium carbonate .
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Reductive Amination: Condensation of 2-chlorobenzaldehyde with 4-aminobenzonitrile followed by reduction using NaBH₄ or H₂/Pd-C .
A patent detailing the synthesis of 4-fluoro-2-methylbenzonitrile (CAS 34403-48-0) highlights the use of sodium bisulfate monohydrate in toluene at 110–115°C for dehydrating oxime intermediates . Similar conditions could plausibly apply to the target compound, substituting fluoro and methyl groups with chloro and benzylamino functionalities.
Table 2: Hypothetical Synthesis Conditions
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-Aminobenzonitrile + 2-chlorobenzyl chloride | K₂CO₃, DMF, 80°C | 4-[(2-Chlorophenyl)methylamino]benzonitrile |
| 2 | Purification | Toluene/hexane crystallization | Isolated product |
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound is reported as soluble in organic solvents such as toluene, dichloromethane, and dimethylformamide. The presence of polar cyano and amine groups likely enhances solubility in polar aprotic solvents. Stability data are unavailable, but benzonitriles generally exhibit resistance to hydrolysis under neutral conditions.
Spectroscopic Fingerprints
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